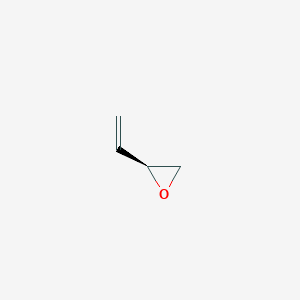(S)-2-Vinyloxirane
CAS No.: 62249-80-3
Cat. No.: VC3793917
Molecular Formula: C4H6O
Molecular Weight: 70.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62249-80-3 |
|---|---|
| Molecular Formula | C4H6O |
| Molecular Weight | 70.09 g/mol |
| IUPAC Name | (2S)-2-ethenyloxirane |
| Standard InChI | InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2/t4-/m0/s1 |
| Standard InChI Key | GXBYFVGCMPJVJX-BYPYZUCNSA-N |
| Isomeric SMILES | C=C[C@H]1CO1 |
| SMILES | C=CC1CO1 |
| Canonical SMILES | C=CC1CO1 |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
(S)-2-Vinyloxirane features a three-membered oxirane ring (epoxide) substituted with a vinyl group at the C-2 position. The stereochemistry at this carbon defines its (S)-configuration, as depicted in its isomeric SMILES notation: . The compound’s chirality arises from the asymmetric carbon atom within the epoxide ring, rendering it a non-superimposable mirror image of its (R)-enantiomer.
Physicochemical Characteristics
Key physical properties of (S)-2-Vinyloxirane include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 70.09 g/mol | |
| Boiling Point | 66 °C | |
| Density | 0.870 g/mL at 20 °C | |
| Refractive Index () | 1.417 | |
| Flash Point | -50 °C (closed cup) |
The compound’s low boiling point and high flammability (GHS Flam. Liq. 2 classification) necessitate careful handling under inert conditions . Its dipole moment, influenced by the polar oxirane ring and vinyl group, contributes to its reactivity in nucleophilic ring-opening reactions .
Synthesis and Production
Chiral Synthesis Routes
The synthesis of (S)-2-Vinyloxirane often leverages enantioselective epoxidation strategies. One notable method involves the Sharpless epoxidation of 1,3-butadiene derivatives using titanium-based catalysts and chiral ligands to achieve high enantiomeric excess. Alternatively, enzymatic approaches utilizing epoxide hydrolases have been explored for kinetic resolution of racemic mixtures, though industrial scalability remains a challenge.
A recent industrial route employs the chlorohydrin process, where ethylene reacts with chlorine and water to form ethylene chlorohydrin, followed by base-induced cyclization. This method, while cost-effective, requires subsequent chiral separation to isolate the (S)-enantiomer.
Laboratory-Scale Preparation
In laboratory settings, (S)-2-Vinyloxirane is synthesized via epoxidation of (S)-2-vinyl-1,2-epoxypropane using meta-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction proceeds via electrophilic addition to the double bond, yielding the epoxide with retention of configuration .
Chemical Reactivity and Mechanisms
Ring-Opening Reactions
The strained oxirane ring in (S)-2-Vinyloxirane undergoes nucleophilic attack at the less substituted carbon (C-3), driven by ring strain relief. Common reactions include:
-
Hydrolysis: Acid-catalyzed hydrolysis produces (S)-2-vinyl-1,2-diol, while basic conditions yield the corresponding diol with inversion of configuration .
-
Aminolysis: Reaction with amines generates β-amino alcohols, pivotal intermediates in pharmaceutical synthesis.
-
Polymerization: Anionic initiation leads to poly(vinyloxirane), a polymer with applications in coatings and adhesives .
Thermal Rearrangements
Thermolysis of (S)-2-Vinyloxirane at 270–310 °C induces two competing pathways:
-
Carbon-Oxygen Cleavage: Forms a carbonyl-ylide intermediate, which rearranges to (E)- and (Z)-2-butenal .
-
Carbon-Carbon Cleavage: Produces 2,3-dihydrofuran via a diradical mechanism .
Kinetic studies reveal a racemization rate sixfold faster than structural isomerization, underscoring the role of ring-opening/closure equilibria in stereochemical integrity loss .
Applications in Scientific Research
Asymmetric Synthesis
(S)-2-Vinyloxirane serves as a chiral building block for synthesizing bioactive molecules. For example, its epoxide ring undergoes stereoselective ring-opening with Grignard reagents to yield tertiary alcohols with high enantiomeric excess, valuable in prostaglandin synthesis.
Polymer Chemistry
Copolymerization with carbon dioxide catalyzed by zinc complexes produces poly(vinyloxirane carbonate), a biodegradable polymer with tunable thermal properties (T_g \approx 45 \,^\circ\text{C}) . Functionalization of these polymers with bioactive moieties enhances their utility in drug delivery systems .
Spectroscopic Studies
Recent microwave spectroscopy investigations at 18–26 GHz identified the gauche-1 conformer of (S)-2-Vinyloxirane, stabilized by an intramolecular interaction. The gauche-1:anti population ratio (0.36:1) aligns with density functional theory (DFT) predictions .
Comparison with Related Epoxides
| Compound | Key Differences | Reactivity Trends |
|---|---|---|
| (R)-2-Vinyloxirane | Enantiomeric configuration | Identical to (S)-enantiomer |
| Ethylene Oxide | Lacks vinyl group; smaller ring size | Higher ring strain |
| Styrene Oxide | Aromatic substituent | Enhanced electrophilicity |
The vinyl group in (S)-2-Vinyloxirane confers unique regioselectivity in ring-opening reactions compared to simpler epoxides like ethylene oxide .
Recent Research Advancements
A 2024 study utilizing microwave spectroscopy elucidated the conformational landscape of (S)-2-Vinyloxirane, identifying the gauche-1 conformer as energetically favorable over gauche-2 due to steric repulsions . Additionally, anharmonic vibrational calculations at the DSDPBEP86/cc-pVTZ level provided accurate predictions of torsional modes, aiding in the assignment of satellite transitions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume